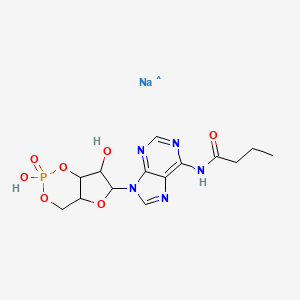
Medetomidine Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medetomidine impurity
Applications De Recherche Scientifique
1. Selectivity, Specificity, and Potency as an Alpha 2-Adrenoceptor Agonist Medetomidine is characterized by its high affinity for alpha 2-adrenoceptors, showing significant selectivity and potency compared to other reference agents. It demonstrates a relative alpha 2/alpha 1 selectivity ratio of 1620, which is notably higher than other compounds. Medetomidine's effects were studied in various receptor binding experiments and isolated organs, revealing no affinity or effects on other receptors like beta 1, beta 2, H1, H2, 5-HT1, 5-HT2, muscarine, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors (Virtanen, Savola, Saano, & Nyman, 1988).
2. Respiratory Effects in Dogs A study investigated the effects of sedative doses of medetomidine on selected respiratory variables in dogs, revealing a change in breathing pattern, reduction in respiratory rate, and increase in thoracic impedance. However, there was no significant change in minute thoracic impedance, indicating a specific respiratory impact of medetomidine without affecting overall minute volume (Pleyers et al., 2020).
3. Antifouling Applications Medetomidine has been explored as a novel antifouling candidate. Its effects on the burrowing bivalve Abra nitida showed a significant decrease in burrowing response and sediment reworking activity, demonstrating potential for antifouling applications. The study also noted the reversibility of these effects, which is relevant for environmental considerations (Bellas, Hilvarsson, Birgersson, & Granmo, 2006).
4. Antifouling Effects on Non-Target Organisms Research on the sublethal effects of medetomidine on juvenile turbot (Psetta maxima) underlines its potential adverse impacts on non-target marine organisms. Significant decreases in respiration frequency and oxygen consumption were observed, along with effects on color adaptation. These findings are critical for assessing the ecological relevance of medetomidine as an antifoulant (Hilvarsson, Halldórsson, & Granmo, 2007).
5. Ophthalmological Impact in Dogs A study focused on the effects of medetomidine and its combination with butorphanol on Schirmer tear test readings in dogs. It was found that sedation with these drugs leads to a significant decrease in tear production, suggesting implications for ophthalmological care in veterinary medicine (Sanchez, Mellor, & Mould, 2006).
Propriétés
Numéro CAS |
40234-75-2 |
|---|---|
Nom du produit |
Medetomidine Impurity 10 |
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.21 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





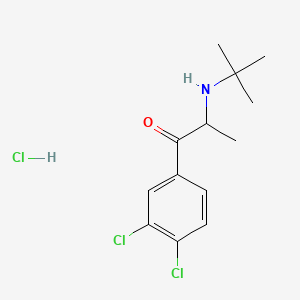

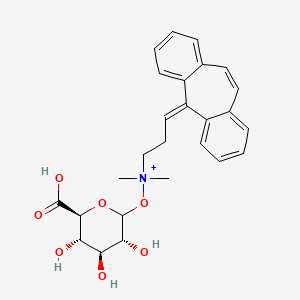
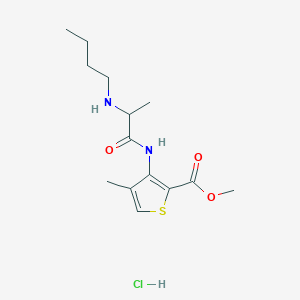

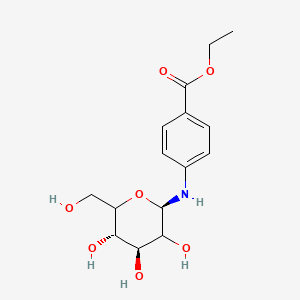
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
